Cas no 847381-37-7 (4-bromo-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide)

4-Bromo-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a brominated benzene ring, a fluorophenyl-substituted piperazine moiety, and a thiophene group. This compound exhibits potential as an intermediate in pharmaceutical research, particularly in the development of receptor-targeting agents due to its piperazine and sulfonamide functionalities. The presence of both electron-withdrawing (bromo, fluoro) and electron-donating (thiophene) groups enhances its versatility in synthetic applications. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in medicinal chemistry, particularly in CNS or GPCR-related drug discovery. The compound's purity and stability under standard conditions ensure reliable performance in experimental settings.
4-bromo-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide structure
847381-37-7 structure
Product Name:4-bromo-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide
CAS No:847381-37-7
MF:C23H25BrFN3O2S2
MW:538.495905637741
CID:5805821
PubChem ID:16806602
Update Time:2025-06-12

4-bromo-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide
    • Benzenesulfonamide, 4-bromo-N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl-2-(2-thienyl)ethyl]-
    • 4-bromo-N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide
    • F0655-0819
    • AKOS024593351
    • 847381-37-7
    • 4-bromo-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide
    • Inchi: 1S/C23H25BrFN3O2S2/c1-17(26-32(29,30)21-10-4-18(24)5-11-21)23(22-3-2-16-31-22)28-14-12-27(13-15-28)20-8-6-19(25)7-9-20/h2-11,16-17,23,26H,12-15H2,1H3
    • InChI Key: HTPPZAFZGKCFFW-UHFFFAOYSA-N
    • SMILES: C1(S(NC(C)C(N2CCN(C3=CC=C(F)C=C3)CC2)C2SC=CC=2)(=O)=O)=CC=C(Br)C=C1

Computed Properties

  • Exact Mass: 537.05556g/mol
  • Monoisotopic Mass: 537.05556g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 686
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 89.3Ų

4-bromo-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide Pricemore >>

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Additional information on 4-bromo-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide

Introduction to 4-bromo-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide (CAS No. 847381-37-7)

4-bromo-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide, identified by its CAS number 847381-37-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and drug development. This compound belongs to the class of sulfonamides, which are well-known for their diverse biological activities and therapeutic potential. The structural features of this molecule, particularly its bromine substituent, the piperazine ring, and the thiophene moiety, contribute to its unique chemical properties and make it a promising candidate for further investigation.

The presence of a bromo group at the aromatic ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Additionally, the 4-fluorophenyl moiety introduces a fluorine atom, which is often employed in medicinal chemistry to improve metabolic stability and binding affinity. The piperazine ring is a common pharmacophore in many drugs due to its ability to interact with biological targets such as receptors and enzymes. Furthermore, the thiophen-2-yl substituent adds another layer of complexity to the molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties.

In recent years, there has been growing interest in developing novel sulfonamide derivatives for their potential applications in treating various diseases. The combination of these structural elements in 4-bromo-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide makes it an attractive scaffold for drug discovery. Researchers have been exploring its potential as an intermediate in synthesizing more complex molecules with enhanced biological activity.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. The sulfonamide core is known for its broad spectrum of biological activities, including antibacterial, antiviral, and anti-inflammatory effects. By modifying the substituents around the sulfonamide group, scientists can fine-tune the properties of the molecule to target specific diseases more effectively. The structural motifs present in 4-bromo-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide suggest that it could be a versatile building block for developing new therapeutic agents.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The 4-fluorophenyl group in this molecule not only enhances its binding affinity but also improves its metabolic stability, which are crucial factors for drug efficacy and safety. Additionally, the thiophene ring has been shown to modulate enzyme activity and receptor binding, making it an important feature for drug design. These attributes make 4-bromo-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide a promising candidate for further exploration.

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of the bromo group at the aromatic ring is typically achieved through electrophilic aromatic substitution reactions, while the attachment of the piperazine and thiophene moieties requires nucleophilic substitution or condensation reactions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex framework of this molecule efficiently.

In terms of biological evaluation, preliminary studies have shown that derivatives of sulfonamides with similar structural features exhibit interesting pharmacological properties. While specific data on 4-bromo-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-y l)propan -2 -y l}benzene - 1 -sulfonamide are limited at this time, its structural analogs have demonstrated potential in preclinical models. These findings encourage further investigation into its biological activity and therapeutic potential.

The development of new drugs is a complex process that involves extensive research and collaboration among chemists, biologists, and clinicians. 4-bromo-N-{1-[4-(4-fluorophenyl)piperazin - 1 - yl ] - 1 - ( thi ophen - 2 - y l ) propan - 2 - y l }benzene - 1 - sulfon amide represents an exciting opportunity to contribute to this effort by serving as a key intermediate in drug discovery programs. Its unique structural features and potential biological activities make it a valuable asset in the quest for novel therapeutic agents.

As research continues to uncover new applications for sulfonamide derivatives, compounds like 847381 - 37 - 7 will play an increasingly important role in pharmaceutical development. The combination of synthetic chemistry expertise and biological insight will be essential in harnessing their full potential. By leveraging advanced synthetic methodologies and thorough biological evaluation, researchers can unlock new possibilities for treating various diseases.

In conclusion, 4-bromo-N-{ 1-[ 4 -( 4-fl uoro phen yl ) piper azin e - 1-y l ] - 1 -( th i ophen e - 2-y l ) pro pan - 2-y l }be ne ze n e - 1-sul fon am ide ( CAS No .84738 137 .3 7 ) is a structurally complex and biologically intriguing compound with significant potential in pharmaceutical research . Its unique combination of functional groups makes it an attractive scaffold for developing new therapeutic agents . Further studies are warranted to fully explore its biological activity and therapeutic applications .

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